1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2,4-difluorophenyl)ethan-1-one
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Description
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2,4-difluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H15F2NO and its molecular weight is 251.277. The purity is usually 95%.
The exact mass of the compound 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Advanced Building Blocks for Drug Discovery
1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one and its derivatives are explored as advanced building blocks in drug discovery. The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, for instance, has been highlighted as a method for creating conformationally restricted analogues of proline, such as 2,3-ethanoproline. This approach demonstrates the compound's utility in synthesizing complex structures for pharmaceutical applications (Druzhenko et al., 2018).
Catalytic Potential in Organic Reactions
The catalytic potential of 7-azabicyclo[2.2.1]heptane derivatives has been investigated in the context of organic reactions, such as the direct aldol reaction. One study assessed the enantiopure form of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid and found it to be more selective than its monocyclic analogue beta-proline in catalyzing these reactions, indicating its significance in improving enantioselectivity in synthetic chemistry (Armstrong et al., 2009).
Synthesis of Conformationally Restricted Analogues
The synthesis of conformationally restricted analogues, such as nonchiral pipecolic acid analogues, from 1-((1s,4s)-7-Azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethan-1-one has been described. These analogues serve as practical syntheses for compounds like 2-azabicyclo[3.1.1]heptane-1-carboxylic and others, demonstrating the compound's versatility in producing biologically relevant structures (Radchenko et al., 2009).
Aerobic Alcohol Oxidation
The compound's framework has been identified as optimal for certain hydroxylamines in the copper-cocatalyzed aerobic oxidation of alcohols. Derivatives like 8-Azabicyclo[3.2.1]octan-8-ol and 7-azabicyclo[2.2.1]heptan-7-ol have been shown to efficiently catalyze the oxidation of secondary alcohols to ketones, highlighting the compound's role in facilitating green chemistry applications (Toda et al., 2023).
Properties
IUPAC Name |
1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(2,4-difluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO/c15-10-2-1-9(13(16)8-10)7-14(18)17-11-3-4-12(17)6-5-11/h1-2,8,11-12H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVAWTKAFVNACKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1N2C(=O)CC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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